Tridémorphe

Vue d'ensemble

Description

Tridemorph is a systemic fungicide primarily used to control powdery mildew (Erysiphe graminis) on cereal crops. It was developed by BASF in the 1960s and is marketed under the trade name Calixin . The compound is classified as a morpholine fungicide and is known for its ability to inhibit sterol biosynthesis in fungi . The World Health Organization has categorized tridemorph as a Class II “moderately hazardous” pesticide due to its potential harmful effects if ingested or if it comes into contact with skin and eyes .

Applications De Recherche Scientifique

Tridemorph has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Tridemorph, a systemic fungicide, primarily targets the sterol biosynthesis pathway in fungi . It specifically inhibits the enzymes cycloeucalenol-obtusifoliol isomerase and sterol Δ8→Δ7 isomerase . These enzymes play crucial roles in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

Tridemorph disrupts the normal function of the fungal cell membrane by altering its sterol composition . It inhibits the isomerization reactions in sterol biosynthesis, leading to the accumulation of Δ8-sterols and 9β,19-cyclopropyl sterols . This alteration in sterol composition adversely affects the integrity and function of the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

Tridemorph affects the sterol biosynthesis pathway in fungi. It inhibits the conversion of cycloeucalenol to obtusifoliol by the enzyme cycloeucalenol-obtusifoliol isomerase, and the Δ8→Δ7 isomerization of sterols by the enzyme sterol Δ8→Δ7 isomerase . This results in the accumulation of Δ8-sterols and 9β,19-cyclopropyl sterols . The presence of these abnormal sterols disrupts the normal function of the fungal cell membrane .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tridemorph is limited. It is known that tridemorph is a systemic fungicide, indicating that it can be absorbed and distributed within the organism to exert its fungicidal effects .

Result of Action

The primary result of Tridemorph’s action is the inhibition of fungal growth. By disrupting the sterol composition of the fungal cell membrane, Tridemorph impairs the normal function of the membrane, leading to inhibited growth of the fungus . In plants, Tridemorph has been shown to cause a significant decrease in the growth of the shoot, primary leaves, and root, but it increases the dry matter content .

Action Environment

Tridemorph is used in various environments to control fungal diseases in crops such as cereals, bananas, tea, vegetables, and ornamentals It’s important to note that Tridemorph is categorized as a Class II “moderately hazardous” pesticide by the World Health Organization due to its potential harm if swallowed and its ability to cause skin and eye irritation .

Analyse Biochimique

Biochemical Properties

It primarily inhibits the sterol biosynthesis in plants, particularly the Δ8→Δ7 isomerization reaction . This inhibition leads to the accumulation of Δ8-sterols, which adversely affect the normal growth of plants .

Cellular Effects

Tridemorph has profound effects on various types of cells and cellular processes. It influences cell function by altering the sterol composition of the cells. For instance, in maize seedlings treated with Tridemorph, the major sterols were largely replaced by 9β,19-cyclopropyl sterols . This change in sterol composition can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Tridemorph exerts its effects through binding interactions with biomolecules and changes in gene expression. It is believed to inhibit the sterol Δ8→Δ7 isomerase because it is a structural and electronic mimic of the carbocationic high energy intermediate generated during the Δ8→Δ7 isomerization . As such, it can bind even more tightly to the active site than the substrate itself, blocking the catalytic action of the enzyme .

Temporal Effects in Laboratory Settings

The effects of Tridemorph change over time in laboratory settings. For example, the roots of maize seedlings were watered with a solution of Tridemorph for 3 to 4 weeks from the onset of germination . Over this period, the accumulation of new sterols was observed, indicating the long-term effects of Tridemorph on cellular function .

Metabolic Pathways

Tridemorph is involved in the sterol biosynthesis pathway. It interacts with the enzyme sterol Δ8→Δ7 isomerase, leading to an accumulation of Δ8-sterols . This could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Tridemorph within cells and tissues have not been explicitly mentioned in the sources. It is known that Tridemorph readily diffuses from the roots to the whole plant and reaches its enzymic targets in most of the leaf cells .

Méthodes De Préparation

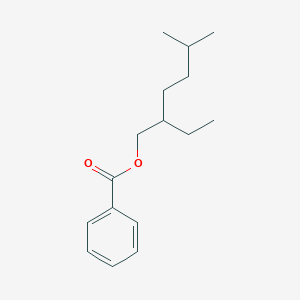

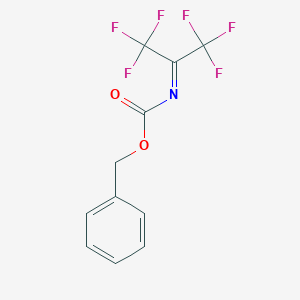

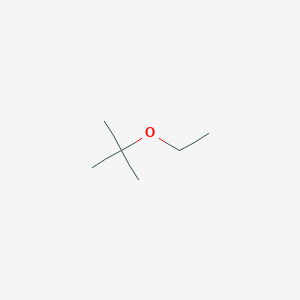

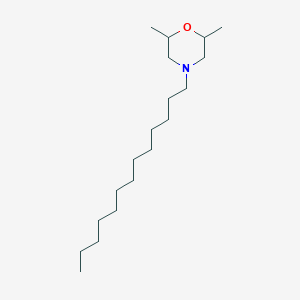

Tridemorph, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the alkylation of morpholine with tridecyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield tridemorph .

Industrial production methods for tridemorph involve similar synthetic routes but are optimized for large-scale production. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .

Analyse Des Réactions Chimiques

Tridemorph undergoes several types of chemical reactions, including:

Oxidation: Tridemorph can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of tridemorph are less common but can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Tridemorph can undergo substitution reactions where the morpholine ring is modified. These reactions typically involve nucleophilic substitution with reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tridemorph can lead to the formation of hydroxylated derivatives .

Comparaison Avec Des Composés Similaires

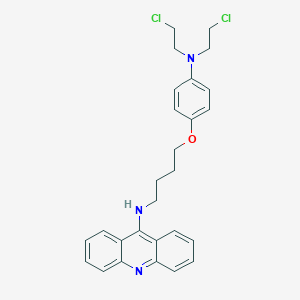

Tridemorph is often compared with other morpholine fungicides such as fenpropimorph and dodemorph. These compounds share a similar mechanism of action, targeting sterol biosynthesis in fungi. tridemorph is unique in its specific inhibition of sterol-Δ14-reductase and sterol-Δ8,7-isomerase, whereas fenpropimorph and dodemorph may target additional enzymes in the sterol biosynthesis pathway .

Similar Compounds

Fenpropimorph: Another morpholine fungicide that inhibits sterol biosynthesis but has a broader spectrum of enzyme targets.

Dodemorph: A morpholine fungicide with similar applications but different chemical properties and efficacy.

Tridemorph’s specificity and effectiveness in controlling powdery mildew make it a valuable tool in agricultural fungicide management .

Propriétés

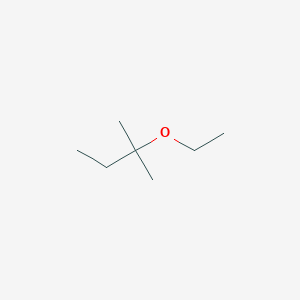

IUPAC Name |

2,6-dimethyl-4-tridecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPFCCWCSOHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041376 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24602-86-6, 81412-43-3 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridemorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

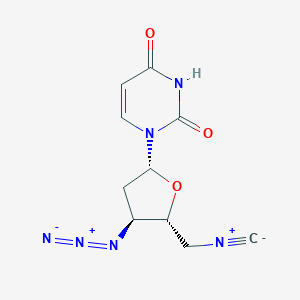

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tridemorph against fungi?

A1: Tridemorph primarily acts by inhibiting the biosynthesis of ergosterol [, , ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Q2: How does tridemorph affect sterol composition in plants?

A2: In maize seedlings treated with tridemorph, a significant shift in sterol composition occurs []. The typical major sterols, Δ5-sterols, are drastically reduced, while 9β,19-cyclopropyl sterols accumulate significantly in both roots and leaves. This suggests that tridemorph interferes with the cycloeucalenol-obtusifoliol isomerase, an enzyme crucial for opening the cyclopropane ring of cyclopropyl sterols.

Q3: Does tridemorph affect organisms that do not synthesize sterols?

A3: Yes, research indicates that tridemorph can inhibit the growth of organisms lacking sterol biosynthesis pathways []. For instance, it has been shown to inhibit glucose and lactate dehydrogenase activities in specific bacteria, suggesting an alternative mode of action beyond sterol biosynthesis inhibition.

Q4: What is the molecular formula and weight of tridemorph?

A4: The molecular formula of tridemorph is C19H39NO, and its molecular weight is 313.52 g/mol.

Q5: How does the formulation of tridemorph influence its efficacy?

A5: Studies show that the formulation of tridemorph can significantly impact its efficacy [, ]. For example, in controlling groundnut leaf spot disease, foliar spraying with tridemorph proved significantly more effective than seed dressing [].

Q6: Does tridemorph exhibit volatile behavior in soil?

A6: Yes, tridemorph exhibits volatile behavior in treated soil, contributing to its efficacy against certain root disease pathogens []. Research indicates that its vapor phase activity is relatively high compared to other fungicides like triadimenol.

Q7: Are there any catalytic applications of tridemorph or its derivatives?

A7: Yes, research suggests that quaternary ammonium bases derived from tridemorph can act as effective catalysts in biodiesel production []. These catalysts demonstrate excellent catalytic activity in transesterification reactions between grease and methanol.

Q8: How does the structure of tridemorph relate to its fungicidal activity?

A8: The long alkyl chain in tridemorph contributes to its lipophilicity, enabling its penetration through fungal cell membranes []. Modifications to this chain can alter its activity and selectivity. For instance, dodemorph, with a shorter alkyl chain, exhibits different uptake and translocation characteristics in barley compared to tridemorph [].

Q9: How does the manufacturing process of tea affect tridemorph residues?

A9: Studies indicate that the manufacturing process of tea significantly influences tridemorph residues []. The drying and heating steps involved can lead to a substantial loss of residues, primarily attributed to tridemorph's relatively high vapor pressure.

Q10: What is the metabolic fate of tridemorph in rats?

A10: Following oral administration, tridemorph is absorbed relatively quickly in rats []. A significant portion of the absorbed dose is excreted within the first 48 hours, primarily through urine and feces. The primary metabolic pathway involves side-chain hydroxylation, while cleavage of the morpholine ring is limited.

Q11: How effective is tridemorph in controlling specific fungal diseases?

A11: Tridemorph has shown efficacy against various fungal diseases, including groundnut leafspots [, ], powdery mildew in barley [, , , ], and safflower rust [, ]. The efficacy varies depending on the pathogen, application method, and environmental factors.

Q12: Has resistance to tridemorph been observed in fungal pathogens?

A12: Yes, resistance to tridemorph has been reported in some fungal pathogens, particularly in Erysiphe graminis f.sp. hordei, the causal agent of barley powdery mildew [, , ]. The development of resistance highlights the importance of resistance management strategies in agricultural practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)

![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)

![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)

![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)